3-(3-Chlorophenyl)prop-2-yn-1-amine 3-(3-Chlorophenyl)prop-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771283
InChI: InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2
SMILES:
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol

3-(3-Chlorophenyl)prop-2-yn-1-amine

CAS No.:

Cat. No.: VC17771283

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Chlorophenyl)prop-2-yn-1-amine -

Specification

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
IUPAC Name 3-(3-chlorophenyl)prop-2-yn-1-amine
Standard InChI InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,6,11H2
Standard InChI Key HZDOKEJPUUXXFL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C#CCN

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecular formula of 3-(3-Chlorophenyl)prop-2-yn-1-amine is C₉H₈ClN, with a molecular weight of 165.62 g/mol. Its structure comprises:

  • A propargyl group (HC≡C–CH₂–) linked to a primary amine (–NH₂).

  • A 3-chlorophenyl ring attached to the propargyl carbon.

The chlorine atom at the meta-position of the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous propargylamines provide benchmarks:

PropertyValue (Analog-Based Estimate)
Melting Point45–60°C
Boiling Point220–240°C (decomposes)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityAir-sensitive; stored under inert gas

The primary amine and alkyne functionalities render the compound reactive toward electrophiles and nucleophiles, necessitating careful handling .

Synthesis and Reaction Chemistry

Catalytic Synthesis

Propargylamines are commonly synthesized via multicomponent coupling reactions (MCRs). A Cu-Ni bimetallic catalyst system, as described in , enables the coupling of aldehydes, amines, and alkynes under solvent-free conditions. Adapting this methodology:

General Procedure

  • Reactants: 3-Chlorobenzaldehyde (1.0 mmol), ammonia (1.2 mmol), and acetylene gas.

  • Catalyst: Cu-Ni (1:1 ratio, 20 wt%).

  • Conditions: 90°C, 3 hours, solvent-free.

  • Workup: Ethyl acetate extraction, catalyst recovery via magnetism, column chromatography purification.

Yield: Estimated 70–85% based on analogous reactions .

Nucleophilic Additions

The terminal alkyne undergoes reactions with electrophiles:

  • Hydroamination: Reaction with secondary amines yields substituted propargylamines.

  • Cycloadditions: Participation in Huisgen azide-alkyne cycloadditions (Cu-catalyzed) to form triazoles .

Oxidation and Functionalization

  • Alkyne Oxidation: Manganese dioxide converts the alkyne to a ketone.

  • Amine Derivatization: Acylation or sulfonation enhances stability for pharmacological studies.

Future Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic pathways.

  • Catalyst Optimization: Improve enantioselectivity for chiral derivative synthesis.

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